2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol
Description
2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a diaryl pyrimidine derivative characterized by a pyrimidine core substituted with a 4-methoxyphenoxy group at position 5 and a 5-ethoxyphenol moiety at position 2. Its molecular weight is approximately 431.5 g/mol, with a computed XLogP3 of ~4.7, indicating moderate lipophilicity .
Structure
3D Structure
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-25-14-8-9-15(16(23)10-14)18-17(11-21-19(20)22-18)26-13-6-4-12(24-2)5-7-13/h4-11,23H,3H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMSBOZBNIMJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=C(C=C3)OC)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327923 | |
| Record name | 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877810-15-6 | |
| Record name | 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the phenol and ethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Comparisons
AP-4-Me-Ph (2-(2-Amino-5-(p-Tolyl)Pyrimidin-4-Yl)Phenol)
- Substituents: Features a para-methylphenyl group at position 5 instead of the 4-methoxyphenoxy group.
- Molecular docking studies show AP-4-Me-Ph binds the hACE2-S complex with moderate free energy (-8.2 kcal/mol) .
AP-3-OMe-Ph (2-(2-Amino-5-(3-Methoxyphenyl)Pyrimidin-4-Yl)Phenol)
- Substituents : A 3-methoxyphenyl group at position 3.
- Properties: The meta-methoxy substitution creates steric hindrance, reducing conformational flexibility compared to the target’s para-substituted methoxyphenoxy group. Binding free energy: -8.5 kcal/mol .
- Synthesis : Prepared via Suzuki-Miyaura coupling, similar to methods in for chloro-pyridine intermediates .
Compound from (2-[2-Amino-5-(4-Methoxyphenyl)-6-Methylpyrimidin-4-Yl]-5-[(4-Fluorophenyl)Methoxy]Phenol)
- Substituents : Includes a 4-fluorobenzyloxy group and a methyl group on the pyrimidine ring.
- Properties : Fluorine enhances electronegativity and metabolic stability. Computed XLogP3: 4.7 (similar to target), with a molecular weight of 431.5 g/mol .
- Key Difference: The fluorophenyl methoxy group may improve blood-brain barrier penetration relative to the target’s ethoxyphenol .
Pharmacological and Binding Affinity Comparisons
- AP-NP (2-(2-Amino-5-(Naphthalen-2-Yl)Pyrimidin-4-Yl)Phenol): Exhibits the strongest binding to hACE2-S (-9.1 kcal/mol) due to the hydrophobic naphthyl group enhancing van der Waals interactions . Contrasts with the target’s ethoxyphenol, which may favor hydrogen bonding over hydrophobic interactions.
Physicochemical and Drug-Likeness Profiles
- Key Insight : The target compound balances lipophilicity (XLogP3 ~4.7) and polarity (TPSA ~90.5 Ų), aligning with Lipinski’s rule criteria for oral bioavailability .
Biological Activity
The compound 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine ring and multiple aromatic moieties, suggest a variety of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of This compound is , with a molecular weight of 342.37 g/mol. The compound features an amino group, a methoxyphenoxy group, and an ethoxy group attached to the pyrimidine core, which contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrimidine ring allows for potential inhibition of key enzymes implicated in cancer progression and other diseases.
Biological Activities
Preliminary studies indicate that This compound exhibits several biological activities:
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The structure–activity relationship (SAR) indicates that modifications to the pyrimidine ring can enhance antitumor efficacy .
- Antioxidant Properties : The phenolic component of the compound provides antioxidant activity, potentially protecting cells from oxidative stress-induced damage.
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) kinases, which are critical in cell cycle regulation and cancer cell proliferation .
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. A comparative analysis of similar compounds reveals that modifications can lead to improved selectivity and potency against specific cancer types:
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| 2-Aminopyrimidine | Pyrimidine ring with amino group | Antitumor activity | 9.1 nM (MCF-7) |
| 4-Methoxyphenol | Methoxy-substituted phenol | Antioxidant properties | N/A |
| Benzyloxybenzene | Benzyloxy group without other substitutions | Mild antibacterial activity | N/A |
These findings suggest that the unique combination of functional groups in This compound could enhance its therapeutic potential compared to simpler analogs .
Case Studies
A recent case study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The study highlighted that compounds with similar structural motifs to This compound exhibited selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
